

physical and chemical properties of HT-2 toxin

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Compound of Interest

Compound Name: HT-2 Toxin

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An In-depth Technical Guide to the Physical and Chemical Properties of **HT-2 Toxin**

Introduction

HT-2 toxin is a type-A trichothecene mycotoxin, a group of toxic secondary metabolites produced by various species of *Fusarium* fungi.[1][2][3] It is the major and active metabolite of T-2 toxin, formed by the deacetylation of T-2 toxin at the C-4 position.[1][4][5] Found as a frequent contaminant in cereal grains such as oats, maize, wheat, and barley, **HT-2 toxin** poses a significant health risk to both humans and animals due to its high cytotoxicity and immunosuppressive effects.[3][6][7] This technical guide provides a comprehensive overview of the core physical, chemical, and toxicological properties of **HT-2 toxin**, including its mechanism of action, metabolic pathways, and detailed analytical protocols for its detection and quantification.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **HT-2 toxin** are summarized below. These properties are crucial for its detection, stability studies, and toxicological assessment.

Property	Value	Source(s)
IUPAC Name	[(1S,2R,4S,7R,9R,10R,11S,12S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.0 ^{2,7}]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate	[1][8]
Synonyms	15-Acetoxy-3 α ,4 β -dihydroxy-8 α -(3-methylbutyryloxy)-12,13-epoxytrichothec-9-ene, NSC 278571	[9][10]
Molecular Formula	C ₂₂ H ₃₂ O ₈	[1][9]
Molecular Weight	424.48 g/mol (or 424.5 g/mol)	[1][8][11]
CAS Number	26934-87-2	[8][9]
Appearance	Colorless solid/film	[2][8]
Melting Point	151-152 °C	[2][8]
Boiling Point	537.10 °C	[12]
Solubility	Soluble in ethanol, DMSO, dichloromethane, ethyl acetate, acetone, and diethyl ether. Very slightly soluble or poorly soluble in water.	[2][6][8][10]
Stability	Remarkably stable under heat and acidic conditions.[6] It is not typically destroyed during normal food processing.[6] However, partial thermal degradation (up to 20-24%) can occur during baking or roasting, influenced by water content, time, and temperature.[7][13] For long-	

term storage of analytical standards, acetonitrile is the preferred solvent.[14]

UV Absorption

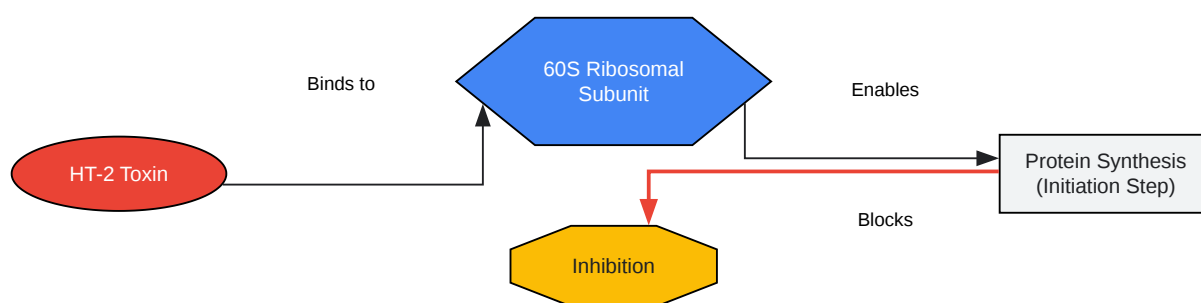
Lacks a strong chromophore group, making UV detection for analytical purposes challenging without derivatization.[15]

Toxicology and Mechanism of Action

HT-2 toxin, like other trichothecenes, exerts its toxicity without requiring prior metabolic activation.[1] The 12,13-epoxy ring is essential for its biological activity and toxicity.[6][16]

Primary Mechanism: Inhibition of Protein Synthesis

The primary molecular target of **HT-2 toxin** is the 60S subunit of eukaryotic ribosomes.[17][18] By binding to the peptidyl transferase center, it inhibits the initiation step of protein synthesis, which subsequently disrupts DNA and RNA synthesis.[18][19][20] This inhibitory action is most pronounced in actively dividing cells, such as those in the gastrointestinal tract, bone marrow, skin, and lymphoid tissues.[18][19]



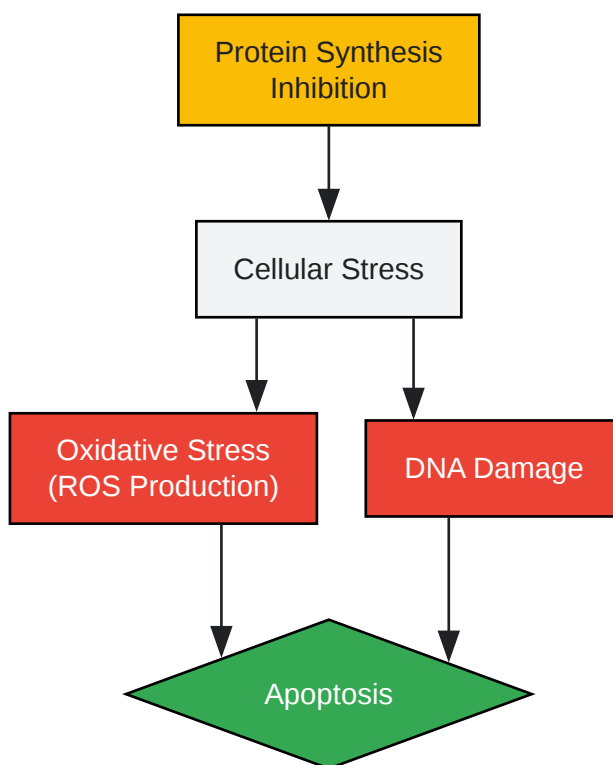
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Caption: Primary mechanism of **HT-2 toxin** cytotoxicity.

Secondary Cellular Effects

The inhibition of protein synthesis triggers a cascade of secondary effects, leading to cellular dysfunction and death. Key among these are:

- **Oxidative Stress:** **HT-2 toxin** exposure can induce the formation of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components.[10][18]
- **DNA Damage:** The toxin can cause single-strand breaks in DNA, contributing to its genotoxic effects.[10][18]
- **Apoptosis:** **HT-2 toxin** is a potent inducer of apoptosis (programmed cell death) in a wide variety of cell types, including immune cells, epithelial cells, and hematopoietic stem cells.[1][18] This is a major contributor to its immunosuppressive and cytotoxic effects.



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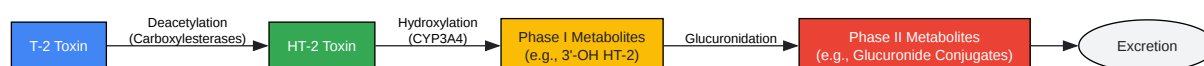
Caption: Downstream cellular effects of **HT-2 toxin**.

Metabolism and Toxicokinetics

In vivo, T-2 toxin is rapidly metabolized into **HT-2 toxin** through deacetylation, primarily by carboxylesterases in the liver and even gut microflora.[5][16][21] **HT-2 toxin** itself undergoes further metabolism.

- Phase I Metabolism: The primary Phase I reaction is hydroxylation, mediated by cytochrome P450 enzymes (specifically CYP3A4), producing metabolites like 3'-OH HT-2.[21]
- Phase II Metabolism: The toxin and its Phase I metabolites can be conjugated with glucuronic acid (glucuronidation) to form more water-soluble compounds that are more easily excreted.[21]

Studies in rats have shown that after oral administration, **HT-2 toxin** itself may not be detected in plasma, but its hydroxylated metabolite (3'-OH HT-2) is present.[21] Following intravenous administration, HT-2, 3'-OH HT-2, and a glucuronide conjugate are observed, with the conjugate being the predominant form.[21]



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Caption: Metabolic pathway of T-2 and **HT-2 toxins**.

Experimental Protocols

Cytotoxicity Assessment: Neutral Red (NR) Viability Assay

This protocol is based on the principle that viable cells incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells. This method has been used to determine the cytotoxicity of **HT-2 toxin**. [22][23]

Methodology:

- Cell Plating: Plate cells of a suitable line (e.g., HepG2 human hepatoma, SK-Mel/27 human melanoma) in a 96-well microtiter plate at a predetermined density (e.g., 2,500 cells/well)

and incubate for 24 hours to allow for attachment.[23][24]

- **Toxin Exposure:** Prepare serial dilutions of **HT-2 toxin** in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the toxin-containing medium to the wells. Include control wells with medium only (no toxin).
- **Incubation:** Incubate the plates for a defined period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO₂).[22]
- **Dye Uptake:** After incubation, remove the toxin-containing medium. Add medium containing a specific concentration of Neutral Red dye (e.g., 50 µg/mL) to each well and incubate for approximately 3 hours to allow for dye uptake by viable cells.
- **Dye Extraction:** Remove the dye-containing medium, and wash the cells with a phosphate-buffered saline (PBS) solution. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.
- **Quantification:** Measure the absorbance of the extracted dye using a spectrophotometer or plate reader at a specific wavelength (e.g., 540 nm).
- **Data Analysis:** Calculate the percentage of viability compared to the untreated control cells. The midpoint cytotoxicity value (IC₅₀ or NR₅₀) is determined as the toxin concentration that reduces the absorbance by 50% compared to the control. For the HepG2 cell line, the cytotoxic potency was found to be T-2 > HT-2 > T-2 triol > T-2 tetraol.[22][23]

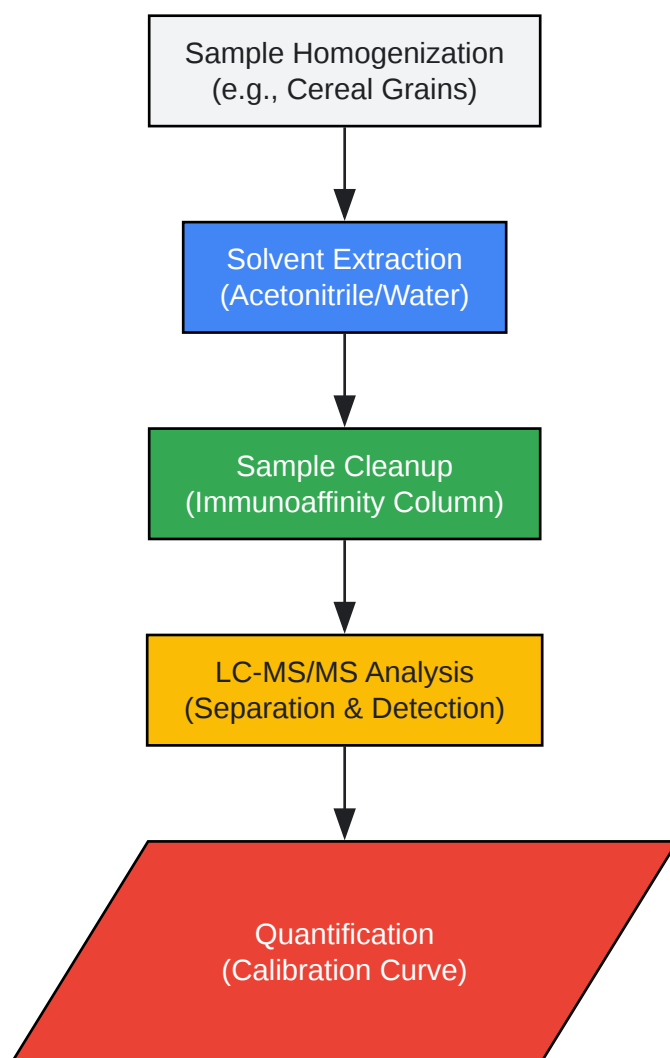
Analytical Detection and Quantification

Due to the co-occurrence of T-2 and **HT-2 toxins**, analytical methods are often designed to detect the sum of both compounds.[6] The most common and reliable methods are based on chromatography coupled with mass spectrometry.

Methodology: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

This is the most frequently used method for the determination of **HT-2 toxin** due to its high sensitivity, selectivity, and applicability to multi-analyte approaches without requiring a derivatization step.

- Sample Preparation: Homogenize a representative portion of the sample (e.g., 50-100 g of ground cereal).[25]
- Extraction: Weigh a subsample (e.g., 1 g) and extract the toxins using a suitable solvent mixture, such as methanol/water or acetonitrile/water.[14][25] Agitate the mixture (e.g., vortex for 1 minute) and then centrifuge to separate the solid matrix from the liquid extract.[25]
- Cleanup (Purification): The crude extract often contains matrix components that can interfere with analysis. A cleanup step is essential.
 - Immunoaffinity Columns (IAC): This is a highly specific method where the extract is passed through a column containing monoclonal antibodies that bind specifically to T-2 and **HT-2 toxins**. [3][26] After washing away impurities, the toxins are eluted with a solvent like methanol.
 - Solid Phase Extraction (SPE): Alternatively, SPE columns can be used for general cleanup.[3]
- LC-MS/MS Analysis:
 - Inject the purified extract into an HPLC or UPLC system. The toxins are separated on a chromatographic column (e.g., C18).
 - The eluent from the column is directed into a tandem mass spectrometer (e.g., a triple quadrupole).
 - The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for **HT-2 toxin** are monitored for highly selective and sensitive quantification.
- Quantification: A calibration curve is generated using certified reference standards of **HT-2 toxin**. The concentration in the sample is determined by comparing its response to the calibration curve, often using matrix-matched standards or a stable isotope-labeled internal standard to correct for matrix effects.[17]



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Caption: General workflow for **HT-2 toxin** analysis.

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References

- 1. HT 2 toxin | C22H32O8 | CID 10093830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HT-2-Toxin – Wikipedia [de.wikipedia.org]

- 3. T-2 / HT-2 toxin - Food & Feed Analysis [food.r-biopharm.com]
- 4. Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Pathways of T-2 Toxin | Bentham Science [benthamscience.com]
- 6. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. HT-2 Toxin - LKT Labs [lktlabs.com]
- 9. Toxin HT2 | C22H32O8 | CID 322238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. T-2/HT-2 TOXIN Test Reagents - Creative Diagnostics [creative-diagnostics.com]
- 12. biosynth.com [biosynth.com]
- 13. Thermal stability of T-2 and HT-2 toxins during biscuit- and crunchy muesli-making and roasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of time, temperature and solvent on the stability of T-2 toxin, HT-2 toxin, deoxynivalenol and nivalenol calibrants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Observation of T-2 Toxin and HT-2 Toxin Glucosides from *Fusarium sporotrichioides* by Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-MS/MS) [mdpi.com]
- 16. T-2 mycotoxin - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. An update on T2-toxins: metabolism, immunotoxicity mechanism and human assessment exposure of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is T-2/HT-2? - Romer Labs [romerlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Toxicokinetics of HT-2 Toxin in Rats and Its Metabolic Profile in Livestock and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Cytotoxicity of T-2 toxin and its metabolites determined with the neutral red cell viability assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. atsbio.com [atsbio.com]
- 25. food.r-biopharm.com [food.r-biopharm.com]

- 26. Testing Solutions for T-2/HT-2 | VICAM [vicam.com]
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